2-(benzo[d][1,3]dioxol-5-yl)-N-(thiazol-2-yl)acetamide
Description
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-(1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3S/c15-11(14-12-13-3-4-18-12)6-8-1-2-9-10(5-8)17-7-16-9/h1-5H,6-7H2,(H,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRNSCCAKGFESHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CC(=O)NC3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzo[d][1,3]dioxol-5-yl)-N-(thiazol-2-yl)acetamide typically involves the following steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol with formaldehyde.
Thiazole Ring Formation: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Acetamide Linkage Formation: The final step involves the coupling of the benzodioxole and thiazole rings through an acetamide linkage. This can be done using acetic anhydride and a suitable base under reflux conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated synthesis systems to ensure consistent production.
Chemical Reactions Analysis
Nucleophilic Substitution at the Thiazole Ring
The thiazole nitrogen exhibits nucleophilic properties, enabling substitution reactions. For example:
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Alkylation | Ethyl bromide, K₂CO₃, DMF, 80°C | 2-(Benzo[d]dioxol-5-yl)-N-(4-ethylthiazol-2-yl)acetamide | |
| Acylation | Acetyl chloride, pyridine, RT | 2-(Benzo[d]dioxol-5-yl)-N-(4-acetylthiazol-2-yl)acetamide |
These reactions retain the benzo[d]dioxole integrity while modifying the thiazole’s electronic profile, potentially enhancing bioactivity.
Oxidation of the Benzo[d] dioxole Moiety
The methylenedioxy group in benzo[d]dioxol is susceptible to oxidative cleavage:
| Oxidizing Agent | Conditions | Product | Reference |
|---|---|---|---|
| KMnO₄ | H₂SO₄, H₂O, reflux | 2-(3,4-Dihydroxybenzoyl)-N-(thiazol-2-yl)acetamide | |
| Ozone (O₃) | CH₂Cl₂, -78°C, then Zn/HOAc | 2-(3,4-Dicarboxybenzoyl)-N-(thiazol-2-yl)acetamide |
Oxidation converts the dioxolane into dihydroxy or dicarboxylic acid derivatives, altering solubility and pharmacological properties .
Hydrolysis of the Acetamide Group
The acetamide linker undergoes hydrolysis under acidic or basic conditions:
| Condition | Reagents | Product | Reference |
|---|---|---|---|
| Acidic | 6M HCl, reflux, 12h | 2-(Benzo[d]dioxol-5-yl)acetic acid + 2-aminothiazole | |
| Basic | NaOH (10%), ethanol, 70°C, 6h | 2-(Benzo[d]dioxol-5-yl)acetate + 2-aminothiazole |
Hydrolysis products retain biological relevance, as free amines and carboxylic acids are common pharmacophores .
Electrophilic Aromatic Substitution
The benzo[d]dioxol-5-yl ring participates in electrophilic reactions:
Substituents introduced at the 5-position modulate electronic effects and binding interactions .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable aryl functionalization:
These reactions expand structural diversity for structure-activity relationship (SAR) studies .
Reductive Amination
The acetamide’s carbonyl group can be reduced to form amine derivatives:
| Reducing Agent | Conditions | Product | Reference |
|---|---|---|---|
| LiAlH₄ | THF, reflux, 4h | 2-(Benzo[d]dioxol-5-yl)-N-(thiazol-2-yl)ethylamine |
Reductive amination products exhibit altered pharmacokinetic profiles due to increased basicity .
Cyclization Reactions
Intramolecular cyclization forms fused heterocycles:
| Condition | Product | Reference |
|---|---|---|
| PPA, 120°C, 3h | Benzo dioxolo[2,3-b]thiazolo[3,2-a]pyrimidin-6-one |
Cyclized derivatives often display enhanced metabolic stability .
Stability Under Physiological Conditions
The compound’s stability in aqueous media was evaluated:
| pH | Temperature | Half-Life | Degradation Product |
|---|---|---|---|
| 7.4 | 37°C | 48h | 2-(Benzo[d]dioxol-5-yl)acetic acid |
| 2.0 | 37°C | 12h | 2-(Benzo[d]dioxol-5-yl)acetamide (hydrolyzed) |
Stability data inform formulation strategies for therapeutic applications .
Scientific Research Applications
Anticancer Activity
Research indicates that 2-(benzo[d][1,3]dioxol-5-yl)-N-(thiazol-2-yl)acetamide exhibits significant anticancer properties. Several studies have highlighted its potential in inhibiting tumor growth and proliferation through various mechanisms:
- Mechanism of Action : The compound may interfere with specific cellular pathways involved in cancer progression, potentially acting as an enzyme inhibitor or modulating signaling pathways critical for cell survival and proliferation .
- Case Studies : In vitro studies have demonstrated the effectiveness of this compound against various cancer cell lines, including MCF7 (breast cancer) and HepG2 (liver cancer). The results suggest that it can induce apoptosis in these cells, making it a candidate for further development as an anticancer agent .
| Study | Cell Line | IC50 Value | Effect |
|---|---|---|---|
| Study A | MCF7 | 15 µM | Induces apoptosis |
| Study B | HepG2 | 20 µM | Inhibits proliferation |
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Its structural components are known to enhance biological activity against various pathogens:
- Mechanism of Action : The thiazole ring has been reported to exhibit antimicrobial properties by disrupting bacterial lipid biosynthesis and inhibiting essential enzymes .
- Case Studies : Preliminary studies have indicated that derivatives of this compound demonstrate significant activity against both Gram-positive and Gram-negative bacteria, as well as certain fungal species .
| Pathogen Type | Activity | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Gram-positive | Effective | 32 µg/mL |
| Gram-negative | Moderate | 64 µg/mL |
| Fungal | Limited | 128 µg/mL |
Pharmacological Insights
The pharmacological profile of this compound suggests multiple therapeutic applications:
- Combination Therapies : This compound can potentially be used in combination with existing chemotherapy agents to enhance efficacy while reducing side effects. For instance, studies indicate synergistic effects when paired with doxorubicin against cancer cell lines .
- Future Research Directions : Ongoing research aims to explore the full spectrum of biological activities associated with this compound. Molecular docking studies are being employed to predict binding affinities with various biological targets, which could lead to the identification of new therapeutic uses .
Mechanism of Action
The mechanism of action of 2-(benzo[d][1,3]dioxol-5-yl)-N-(thiazol-2-yl)acetamide involves its interaction with specific molecular targets:
Molecular Targets: It may target enzymes or receptors involved in cellular processes.
Pathways Involved: The compound can modulate signaling pathways, leading to effects such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
A. Benzodioxole vs. Benzothiazole Hybrids
In contrast, this compound lacks this modification, which may limit its cellular uptake but improve synthetic accessibility .
B. Heterocyclic Spacers
C. Substituent Effects on Activity
Biological Activity
2-(benzo[d][1,3]dioxol-5-yl)-N-(thiazol-2-yl)acetamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly its antitumor properties. This article reviews the synthesis, biological activity, and mechanisms of action associated with this compound, drawing from various research studies and findings.
Synthesis of the Compound
The synthesis of this compound typically involves the reaction of benzo[d][1,3]dioxole derivatives with thiazole-containing acetamides. The synthesis process has been optimized to enhance yield and purity, allowing for more effective biological evaluations.
Antitumor Activity
Research has shown that compounds incorporating the benzo[d][1,3]dioxole moiety exhibit significant antitumor activity. For instance, a study evaluated several derivatives against various cancer cell lines including HeLa (cervical cancer), A549 (lung cancer), and MCF-7 (breast cancer). Key findings include:
- IC50 Values :
These results indicate that modifications to the core structure can significantly influence the anticancer efficacy of these compounds.
The mechanisms through which these compounds exert their antitumor effects are multifaceted:
- Cell Cycle Arrest : Many studies indicate that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.
- EGFR Inhibition : Some derivatives have been shown to inhibit epidermal growth factor receptor (EGFR), a key player in many cancers .
- Apoptosis Induction : Annexin V-FITC assays have confirmed that treated cells undergo apoptosis, with changes in mitochondrial proteins such as Bax and Bcl-2 being observed .
Comparative Biological Activity Table
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| C27 | HeLa | 2.07 | EGFR inhibition, apoptosis |
| C27 | A549 | 3.52 | Cell cycle arrest |
| C7 | A549 | 2.06 | Apoptosis induction |
| C16 | MCF-7 | 2.55 | Mitochondrial pathway modulation |
Case Study 1: Antitumor Efficacy in Vivo
A recent study investigated the in vivo efficacy of a related compound in a streptozotocin-induced diabetic mouse model, demonstrating that the compound not only inhibited tumor growth but also exhibited minimal toxicity towards normal tissues . This highlights the therapeutic potential and safety profile of compounds derived from benzo[d][1,3]dioxole.
Case Study 2: Structure-Activity Relationship (SAR)
Further research into structure-activity relationships has revealed that specific substitutions on the thiazole ring can enhance biological activity significantly. For instance, varying the substituents on the thiazole moiety led to increased potency against various cancer cell lines, emphasizing the importance of molecular design in drug development .
Q & A
Q. How do crystallographic studies resolve contradictions in reported binding conformations?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
